molecular formula C21H19F2N5O3S B2505278 N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888425-64-7

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2505278
CAS No.: 888425-64-7
M. Wt: 459.47
InChI Key: YWJMTUKRULAYKD-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds with structures similar to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide. For example, the synthesis of novel aromatic polyimides involving similar complex molecules demonstrates the interest in developing new materials with potential applications in technology and materials science (Butt et al., 2005). Moreover, studies on the reductive chemistry of related compounds, focusing on their potential as bioreductive drugs, indicate the relevance of these molecules in medicinal chemistry and drug development (Palmer et al., 1995).

Biological Activity and Potential Therapeutic Uses

Research on compounds structurally related to this compound also extends to their biological activities. For instance, investigations into the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlight the exploration of such molecules for therapeutic applications (Abdellatif et al., 2014). Additionally, the development of broad-spectrum protein kinase inhibitors points to the potential use of these compounds in cancer treatment (Theoclitou et al., 2011).

Advanced Material Applications

Research into the properties and applications of related compounds extends into advanced materials. For example, the study of polyamides containing uracil and adenine incorporates similar chemical functionalities, indicating interest in these compounds for material science and engineering applications (Hattori & Kinoshita, 1979).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,3-dimethylphenyl isocyanate to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil, which is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide. The final step involves the reaction of the intermediate with ethyl acetoacetate and ammonium acetate to form the desired compound, N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,3-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,3-dimethylphenyl isocyanate in the presence of a base to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil.", "N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide.", "The intermediate N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a base to form the desired compound, N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

CAS No.

888425-64-7

Molecular Formula

C21H19F2N5O3S

Molecular Weight

459.47

IUPAC Name

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

YWJMTUKRULAYKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C

solubility

not available

Origin of Product

United States

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